- Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl HydrogenationACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973,
Cas no 89-95-2 (2-Methylbenzyl alcohol)

2-Methylbenzyl alcohol structure
Nombre del producto:2-Methylbenzyl alcohol
2-Methylbenzyl alcohol Propiedades químicas y físicas
Nombre e identificación
-
- 2-Methylbenzyl alcohol
- (2-methylphenyl)methanol
- o-Methylbenzyl Alcohol
- α-Hydroxy-o-xylene
- alpha-Hydroxy-o-Xylene
- o-tolylmethanol
- o-Tolyl alcohol
- Benzenemethanol, 2-methyl-
- toluene-methanol
- o-Tolyl carbinol
- Benzyl alcohol, o-methyl-
- 2-METHYLBENZENEMETHANOL
- 7L3M6Y04NC
- XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- Benzyl alcohol, o-methyl- (8CI)
- Benzenemethanol, 2-methyl- (9CI)
- (2-methylphenyl)methan-1-ol
- o-tolyl-methanol
- 2-Methylbenzylalcohol
- bmse000515
- 2-methylbenzylalkohol
- AKOS000249529
- AS-56613
- M0887
- InChI=1/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- C07213
- NSC91
- W-100353
- (2-Methylphenyl)methanol #
- CS-0152955
- EINECS 201-954-2
- MFCD00004622
- FT-0613015
- METHYLBENZYL ALCOHOL, O-
- EN300-129586
- SCHEMBL3338
- A843387
- AC7567
- XPNGNIFUDRPBFJ-UHFFFAOYSA-
- SY013626
- Z335244790
- 89-95-2
- 2-Methylbenzyl alcohol, 98%
- DTXSID8059001
- Q27268494
- UNII-7L3M6Y04NC
- NSC 91
- NSC-91
- AI3-21536
- ?2-Methylbenzyl alcohol
- 2-Methylbenzenemethanol (ACI)
- (2-Tolyl)methanol
- 2-(Methyl)-1-(hydroxymethyl)benzene
- o-Tolualcohol
- NS00039347
- DB-078562
- CHEBI:27724
-
- MDL: MFCD00004622
- Renchi: 1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- Clave inchi: XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- Sonrisas: OCC1C(C)=CC=CC=1
- Brn: 1929783
Atributos calculados
- Calidad precisa: 122.07300
- Masa isotópica única: 122.073164938g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 80.6
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 20.2
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Denso: 1.0230
- Punto de fusión: 35.0 to 38.0 deg-C
- Punto de ebullición: 219°C(lit.)
- Punto de inflamación: Fahrenheit: 219.2 ° f
Celsius: 104 ° c - índice de refracción: n20/D 1.5408(lit.)
- Disolución: methanol: 0.1 g/mL, clear
- PSA: 20.23000
- Logp: 1.48730
- Presión de vapor: 0.75 mmHg ( 86 °C)
2-Methylbenzyl alcohol Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H302-H318
- Declaración de advertencia: P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-41
- Instrucciones de Seguridad: S22-S24/25-S37/39-S26-S39
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
2-Methylbenzyl alcohol Datos Aduaneros
- Código HS:29339990
- Datos Aduaneros:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Methylbenzyl alcohol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129586-0.25g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 0.25g |
$19.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0887-25g |
2-Methylbenzyl alcohol |
89-95-2 | 97.0%(GC) | 25g |
¥380.0 | 2022-06-10 | |
Enamine | EN300-129586-1.0g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 1g |
$24.0 | 2023-05-03 | |
Enamine | EN300-129586-5.0g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 5g |
$26.0 | 2023-05-03 | |
Enamine | EN300-129586-25.0g |
(2-methylphenyl)methanol |
89-95-2 | 95% | 25g |
$41.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M470A-100g |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 100g |
¥669.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12696-10g |
2-Methylbenzyl alcohol, 98% |
89-95-2 | 98% | 10g |
¥344.00 | 2023-02-25 | |
TRC | M342235-2.5g |
2-Methylbenzyl Alcohol |
89-95-2 | 2.5g |
$ 80.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 188476-50G |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 50G |
1109.65 | 2021-05-17 | |
TRC | M342235-250mg |
2-Methylbenzyl Alcohol |
89-95-2 | 250mg |
$ 50.00 | 2022-06-02 |
2-Methylbenzyl alcohol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) , Silver Solvents: Water ; 24 h, 40 bar, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum , Gallium sesquioxide Solvents: Isopropanol ; 2 h, 110 °C
Referencia
- A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditionsFuel, 2024, 357,,
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Chitosan Solvents: Methanol ; 2 h, 2.5 MPa, 50 °C
Referencia
- Chitosan derived efficient and stable Pd nano-catalyst for high efficiency hydrogenationInternational Journal of Biological Macromolecules, 2023, 241,,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 15 min, 60 °C
Referencia
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous ZirconiaOrganic Letters, 2013, 15(9), 2278-2281,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Diethyl ether ; rt → 0 °C
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
Referencia
- Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl etherBulletin of the Korean Chemical Society, 2009, 30(7), 1658-1660,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Referencia
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ; 12 h, 25 °C
Referencia
- Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H AnalogueSynlett, 2015, 26(14), 2037-2041,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (OC-6-65)-Carbonylchloro[2-[[[2-(diphenylphosphino-κP)phenyl]imino-κN]methyl]phe… Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylsilane ; rt
1.2 Reagents: Triethylsilane ; rt
Referencia
- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous mediumTetrahedron, 2008, 64(7), 1213-1217,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Phenyl B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borinate Solvents: Tetrahydrofuran ; 3 h, 25 °C
Referencia
- Selective reduction of carbonyl compounds with B-phenoxydiisopinocampheylborane: comparison of its reactivity to the cyclohexoxy derivativeBulletin of the Korean Chemical Society, 2004, 25(12), 1948-1950,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Formic acid , Sodium hydroxide Catalysts: Iridium Solvents: Water ; 18 h, 100 °C
Referencia
- Chemoselective Transfer Hydrogenation of Aldehydes and Ketones with a Heterogeneous Iridium Catalyst in WaterCatalysis Letters, 2015, 145(4), 1008-1013,
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ; 15 min, rt
Referencia
- Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3HComptes Rendus Chimie, 2014, 17(10), 994-1001,
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ; 4 min, rt
Referencia
- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanesJournal of Molecular Catalysis A: Chemical, 2012, 365, 15-23,
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: Methanol ; 2 h, pH 12, 25 °C
Referencia
- Tuning selectivity among acetalization, pinacol coupling, and hydrogenation reactions of benzaldehyde by catalytic and photochemical pathways at room temperatureMaterials Today Energy, 2022, 23,,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Isopropanol , Oxygen Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Isopropanol ; 5 min, rt
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
Referencia
- Room-temperature Ru(II)-catalyzed transfer hydrogenation of ketones and aldehydes in airTetrahedron Letters, 2009, 50(32), 4624-4628,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ; 25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
Referencia
- Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketonesTetrahedron, 2018, 74(43), 6310-6315,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Borinic acid, bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-, cyclohexyl ester Solvents: Tetrahydrofuran ; 6 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
Referencia
- Selective reduction of carbonyl compounds with B-cyclohexyloxydiisopinocampheylboraneBulletin of the Korean Chemical Society, 2004, 25(5), 603-604,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Acetic acid, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borin… Solvents: Tetrahydrofuran ; 6 h, 25 °C
Referencia
- Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranesBulletin of the Korean Chemical Society, 2006, 27(5), 667-671,
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: 1570196-45-0 Solvents: Toluene , Water ; 24 h, pH 4.4, 80 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- A Water/Toluene Biphasic Medium Improves Yields and Deuterium Incorporation into Alcohols in the Transfer Hydrogenation of AldehydesEuropean Journal of Inorganic Chemistry, 2021, 2021(14), 1358-1372,
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Hydrogen Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Isopropanol , Water ; 17 h, 30 bar, 100 °C
Referencia
- General and Highly Efficient Iron-Catalyzed Hydrogenation of Aldehydes, Ketones, and α,β-Unsaturated AldehydesAngewandte Chemie, 2013, 52(19), 5120-5124,
Métodos de producción 22
2-Methylbenzyl alcohol Raw materials
- Sulfate Lignin
- Methyl o-toluate
- O-Toluic acid
- Silane, trimethyl[(2-methylphenyl)methoxy]-
- 2-Methylbenzaldehyde
2-Methylbenzyl alcohol Preparation Products
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- 3-Ethyltoluene (620-14-4)
- Benzyl alcohol (100-51-6)
- 4-Methylbenzyl alcohol (589-18-4)
- Guaiacol (90-05-1)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 2-Methylbenzyl alcohol (89-95-2)
2-Methylbenzyl alcohol Literatura relevante
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-95-2)2-Methylbenzyl alcohol

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:89-95-2)2-Methylbenzyl alcohol

Pureza:99%
Cantidad:250g
Precio ($):261.0